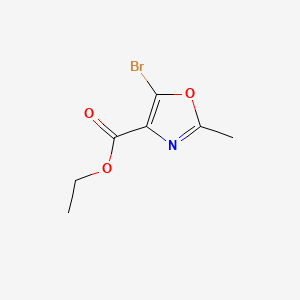

Ethyl 5-bromo-2-methyloxazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYVDXANJRQDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719242 | |

| Record name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260861-94-6 | |

| Record name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a substituted oxazole derivative of interest in medicinal chemistry and drug development. The synthesis is approached via a two-step process: the initial construction of the core oxazole ring to yield Ethyl 2-methyloxazole-4-carboxylate, followed by a regioselective bromination at the C-5 position. This document provides a comprehensive overview of the synthetic route, incorporating detailed experimental protocols, tabulated quantitative data for easy comparison, and mechanistic diagrams to facilitate understanding and replication.

I. Synthesis Pathway Overview

The synthesis of this compound is strategically divided into two key stages:

-

Formation of the Oxazole Ring: Synthesis of the precursor, Ethyl 2-methyloxazole-4-carboxylate. The Robinson-Gabriel synthesis is a robust and well-established method for this transformation.

-

Bromination of the Oxazole Ring: Introduction of a bromine atom at the C-5 position of the ethyl 2-methyloxazole-4-carboxylate precursor. This is achieved through electrophilic bromination using N-bromosuccinimide (NBS).

The overall synthetic scheme is depicted below:

II. Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for the products.

Step 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate (Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis involves the condensation and subsequent cyclodehydration of an α-haloketone with an amide to form the oxazole ring.[1][2][3] In this protocol, ethyl 2-chloroacetoacetate reacts with acetamide to yield the desired oxazole precursor.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-chloroacetoacetate (1.0 equivalent) and acetamide (2.0 equivalents).

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure Ethyl 2-methyloxazole-4-carboxylate.

Quantitative Data:

| Parameter | Value |

| Starting Materials | Ethyl 2-chloroacetoacetate, Acetamide |

| Solvent | None (neat reaction) |

| Reaction Temperature | 100-110 °C |

| Reaction Time | 4-6 hours |

| Reported Yield | 65-75% |

Step 2: Synthesis of this compound (Bromination)

The bromination of the synthesized Ethyl 2-methyloxazole-4-carboxylate at the C-5 position is achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-methyloxazole-4-carboxylate (1.0 equivalent) in carbon tetrachloride (CCl4).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution. A radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN), can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution and can be removed by filtration. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 2-methyloxazole-4-carboxylate |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Carbon Tetrachloride (CCl4) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Reported Yield | 70-85% |

III. Mechanistic Insights

Robinson-Gabriel Synthesis:

The Robinson-Gabriel synthesis proceeds through an initial nucleophilic attack of the amide nitrogen on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Electrophilic Bromination:

The bromination of the oxazole ring at the C-5 position is an electrophilic aromatic substitution reaction. The bromine atom from NBS, activated by the reaction conditions, acts as the electrophile and attacks the electron-rich oxazole ring, preferentially at the C-5 position.

IV. Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The two-step approach, commencing with the Robinson-Gabriel synthesis of the oxazole precursor followed by a regioselective bromination, offers a reliable and efficient route to this valuable heterocyclic compound. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to equip researchers and professionals in the field of drug development with the necessary information for the successful synthesis and further exploration of this and related oxazole derivatives.

References

An In-depth Technical Guide to Ethyl 5-bromo-2-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 5-bromo-2-methyloxazole-4-carboxylate is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the target compound, its isomers, and related precursors. Data for related compounds are presented for comparative purposes and should be interpreted with caution.

Core Chemical Properties

This compound is a halogenated heterocyclic compound belonging to the oxazole class of molecules. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. They are important scaffolds in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. The bromine substituent on the oxazole ring provides a handle for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (Target Compound) | Value (Isomer: Ethyl 2-bromo-4-methyloxazole-5-carboxylate) | Value (Precursor: 5-Bromo-2-methyloxazole-4-carboxylic acid) |

| CAS Number | Not Available[1] | 78451-13-5[2][3][4][5] | 1209573-86-3[6] |

| Molecular Formula | C₇H₈BrNO₃ (Predicted) | C₇H₈BrNO₃[2][3] | C₅H₄BrNO₃[6] |

| Molecular Weight | 234.05 g/mol (Predicted) | 234.049 g/mol [2][3] | 205.99 g/mol [6] |

| Appearance | Not Available | Solid[2][3] | Not Available |

| Purity | Not Available | 95+%[2][3] | Highly Purified[6] |

| Storage Temperature | Not Available | Not Available | -20°C[6] |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or modern variations thereof.

The reactivity of the oxazole ring is influenced by the electron-withdrawing nature of the ester group and the bromine atom. The bromine at the 5-position can potentially undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on a modified Robinson-Gabriel synthesis, a common method for preparing oxazoles from 2-acylamino ketones.

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Starting Material)

-

Materials: Ethyl 3-oxobutanoate (ethyl acetoacetate), sodium nitrite, acetic acid, zinc dust, acetic anhydride, pyridine.

-

Procedure:

-

Ethyl 3-oxobutanoate is oximated at the 2-position using sodium nitrite in acetic acid.

-

The resulting oxime is reduced to the corresponding amine, ethyl 2-amino-3-oxobutanoate, using zinc dust in acetic acid.

-

The amino group is then acetylated using acetic anhydride in the presence of a base like pyridine to yield ethyl 2-acetamido-3-oxobutanoate.

-

Step 2: Cyclization and Dehydration to form Ethyl 2,5-dimethyloxazole-4-carboxylate

-

Materials: Ethyl 2-acetamido-3-oxobutanoate, a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride).

-

Procedure:

-

The ethyl 2-acetamido-3-oxobutanoate is treated with a strong dehydrating agent.

-

The reaction mixture is heated to promote the intramolecular cyclization and dehydration, leading to the formation of the oxazole ring.

-

The crude product is purified by extraction and column chromatography.

-

Step 3: Bromination of Ethyl 2,5-dimethyloxazole-4-carboxylate

-

Materials: Ethyl 2,5-dimethyloxazole-4-carboxylate, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Ethyl 2,5-dimethyloxazole-4-carboxylate is dissolved in a non-polar solvent.

-

N-Bromosuccinimide and a catalytic amount of a radical initiator are added.

-

The reaction mixture is heated under reflux to initiate the bromination at the 5-methyl group, which is expected to be the most reactive site for radical bromination. Correction: A more likely approach would be direct bromination of the oxazole ring at the 5-position if it is sufficiently activated, or through a lithiation-bromination sequence.

-

A more plausible route to the 5-bromo derivative would involve the bromination of a suitable precursor before the oxazole ring formation or a directed bromination of the formed oxazole. Given the electron-withdrawing nature of the carboxylate, direct electrophilic bromination at the 5-position might be challenging. A potential alternative involves the synthesis of 5-bromo-2-methyloxazole-4-carboxylic acid followed by esterification.

-

Alternative Proposed Synthesis via Esterification

Step 1: Synthesis of 5-Bromo-2-methyloxazole-4-carboxylic acid

-

The synthesis of this precursor (CAS 1209573-86-3) would likely involve a multi-step process, potentially starting from simpler building blocks that already contain the desired bromine and methyl functionalities.

Step 2: Fischer Esterification

-

Materials: 5-Bromo-2-methyloxazole-4-carboxylic acid[6], ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure:

-

5-Bromo-2-methyloxazole-4-carboxylic acid is dissolved in an excess of ethanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

-

The reaction is worked up by neutralizing the acid, extracting the ester into an organic solvent, and purifying by column chromatography.

-

Spectroscopic Data Analysis (Predicted)

While no specific spectroscopic data for this compound is available, predictions can be made based on the analysis of its isomers and related structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Data for Isomer: Ethyl 2-bromo-4-methyloxazole-5-carboxylate |

| ¹H NMR | - Ethyl ester signals: a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).- Methyl group signal at the 2-position: a singlet around 2.6 ppm. | Not explicitly found in the search results. |

| ¹³C NMR | - Carbonyl carbon of the ester around 160-165 ppm.- Oxazole ring carbons between 120-160 ppm.- Methyl carbon around 14 ppm.- Ethyl ester carbons around 61 ppm (CH₂) and 14 ppm (CH₃). | Not explicitly found in the search results. |

| IR Spectroscopy | - Strong C=O stretching vibration from the ester group around 1720-1740 cm⁻¹.- C=N and C=C stretching vibrations of the oxazole ring in the 1500-1650 cm⁻¹ region.- C-Br stretching vibration at lower frequencies. | A related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was characterized by IR spectroscopy[7]. |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight (C₇H₈BrNO₃).- Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). | A related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was characterized by Mass spectroscopy[7]. |

Potential Applications in Drug Development

Oxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The title compound, as a functionalized oxazole, could serve as a key intermediate for the synthesis of novel drug candidates. The bromo-substituent allows for the introduction of various pharmacophores through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

As no specific biological activities or signaling pathway involvements have been reported for this compound, this remains an area for future research.

Visualizations

Caption: Proposed experimental workflow for the synthesis of this compound via Fischer esterification.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 5-bromo-2-methyloxazole-4-carboxylate and its Isomers

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the chemical and biological aspects of ethyl bromo-methyloxazole-carboxylate derivatives.

Chemical Identity and Properties

While specific data for Ethyl 5-bromo-2-methyloxazole-4-carboxylate is scarce, the properties of its isomer, Ethyl 2-bromo-4-methyloxazole-5-carboxylate, are available and presented below. These values provide a reasonable estimate for the physicochemical characteristics of the target compound.

| Property | Value |

| IUPAC Name | Ethyl 2-bromo-4-methyloxazole-5-carboxylate |

| CAS Number | 78451-13-5 |

| Molecular Formula | C₇H₈BrNO₃ |

| Molecular Weight | 234.05 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

Synthesis and Experimental Protocols

The synthesis of substituted oxazoles can be achieved through various established organic chemistry reactions. Below are representative protocols for the synthesis of related bromo-oxazole carboxylate compounds.

General Synthesis of Bromo-substituted Aryloxazoles

A common method for the synthesis of bromo-substituted oxazoles involves the electrophilic aromatic bromination of an oxazole precursor.

Experimental Protocol:

-

Dissolution: Dissolve the starting dimethoxy oxazole compound in Tetrahydrofuran (THF).

-

Bromination: Add N-Bromosuccinimide (NBS) to the stirred solution.

-

Reaction: Stir the resulting mixture at room temperature for approximately 4 hours.

-

Purification: Evaporate the solvent under reduced pressure. The crude product is then purified using silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate in petroleum ether) to yield the bromo-substituted aryloxazoles.

Synthesis of a Structurally Related Compound: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

A study details the synthesis of a similar oxazole derivative which can serve as a reference for the synthesis of the title compound.[1] The characterization of the synthesized compound was performed using various spectroscopic methods.

Characterization Data:

| Analysis Method | Key Findings |

| IR Spectroscopy | Used to identify the functional groups present in the molecule. |

| ¹³C NMR Spectroscopy | Confirms the carbon framework of the molecule. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, confirming the molecular structure. The crystallographic parameters for C₁₃H₁₂BrNO₄ were determined as: M = 326.15 g/mol , monoclinic, space group P2₁/n, a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, β = 100.066(11)°, V = 2616.1(6) ų.[1] |

Potential Biological Activities and Signaling Pathways

Oxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities. Their versatile structure allows for modifications that can lead to potent therapeutic agents. The oxazole scaffold is present in numerous natural products and synthetic drugs.

A comprehensive review of oxazole derivatives highlights their potential in various therapeutic areas, including:

-

Antimicrobial Activity: Effective against various bacterial and fungal strains.

-

Anticancer Activity: Showing promise in inhibiting the growth of cancer cells.

-

Anti-inflammatory Properties: Demonstrating potential in reducing inflammation.

-

Antidiabetic and Antiobesity Effects: Some derivatives have shown efficacy in metabolic disorders.

One specific study found that certain 4-phenyl-2-oxazole derivatives act as inhibitors of phosphodiesterase type 4 (PDE4), which is a key enzyme in the inflammatory cascade.[2] Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the release of pro-inflammatory mediators like TNF-α.[2]

Visualizations

Synthetic Pathway for Ethyl 2-bromo-4-methyloxazole-5-carboxylate

The following diagram illustrates a potential synthetic route for Ethyl 2-bromo-4-methyloxazole-5-carboxylate based on common starting materials in organic synthesis.

Caption: A potential synthetic pathway for Ethyl 2-bromo-4-methyloxazole-5-carboxylate.

Potential Therapeutic Applications of Oxazole Derivatives

This diagram provides a high-level overview of the diverse biological activities associated with the oxazole scaffold, suggesting potential areas for drug discovery and development.

Caption: Overview of the potential biological activities of oxazole derivatives.

References

Spectroscopic data for "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a key intermediate in pharmaceutical research and development. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside the experimental protocols used for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| Electrospray Ionization | Positive | 204.93 | [M+H]⁺ |

As evidenced in patent literature, the ESI-MS data shows a prominent peak at m/z 204.93, corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.[1]

Note: While extensive literature searches confirm the use of ¹H and ¹³C NMR, as well as IR spectroscopy for the characterization of this compound, specific, publicly available datasets with chemical shifts, coupling constants, and absorption frequencies were not found. The following tables are presented as a template for expected data based on the compound's structure. The experimental protocols provided are generalized standard procedures.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3-4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~2.6-2.7 | Singlet | 3H | -CH₃ |

| ~1.3-1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C=O (Ester) |

| ~158-162 | C2 (Oxazole) |

| ~140-145 | C4 (Oxazole) |

| ~115-120 | C5 (Oxazole) |

| ~61-63 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

| ~13-15 | -CH₃ |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980-2900 | C-H stretch (Aliphatic) |

| ~1720-1740 | C=O stretch (Ester) |

| ~1600-1650 | C=N stretch (Oxazole ring) |

| ~1100-1300 | C-O stretch (Ester and Ether) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

The concentration is typically in the range of 1-10 µg/mL.

Data Acquisition:

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

Capillary Voltage: Typically 3-4 kV.

-

Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.

-

Mass Range: A scan range appropriate for the expected molecular weight is selected (e.g., m/z 50-500).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-bromo-2-methyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of Ethyl 5-bromo-2-methyloxazole-4-carboxylate. The information presented herein is crucial for researchers and professionals involved in drug discovery and development, offering insights into the molecule's structural characteristics that can influence its biological activity and potential as a therapeutic agent.

Molecular Structure and Properties

This compound is a substituted oxazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This oxazole ring is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 4-position.

While a crystal structure for this compound is not publicly available, a detailed crystallographic analysis has been conducted on the closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.[1] The structural data from this analog provides valuable insights into the likely conformation and bonding characteristics of the target molecule.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈BrNO₃ |

| Molecular Weight | 234.05 g/mol |

| IUPAC Name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate |

| CAS Number | Not available |

| Predicted LogP | 1.85 |

| Predicted Water Solubility | 1.23 g/L |

Note: Predicted values are computationally derived and require experimental verification.

Conformational Analysis

The conformation of this compound is largely dictated by the planarity of the oxazole ring and the orientation of the ethyl carboxylate group. Based on the analysis of its 2-(4-methoxyphenyl) analog, the oxazole ring is expected to be essentially planar. The ethyl carboxylate group at the 4-position will likely exhibit some degree of rotational freedom around the C4-C(carboxylate) bond.

Intramolecular and intermolecular interactions will play a significant role in stabilizing the preferred conformation in the solid state. In the crystal structure of the analog, the asymmetric unit contains two independent molecules that are stabilized by a combination of intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds.[1] It is reasonable to hypothesize that similar interactions would influence the crystal packing of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of oxazole derivatives, adapted from the procedures reported for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.[1]

Synthesis

The synthesis of this compound would likely proceed through a multi-step reaction sequence, analogous to the synthesis of similar oxazole derivatives. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Step 1: Bromination of Ethyl Acetoacetate. Ethyl acetoacetate is reacted with a brominating agent (e.g., N-bromosuccinimide or bromine) in a suitable solvent to yield ethyl 2-bromoacetoacetate.

-

Step 2: Amide Formation. The resulting bromo-intermediate is then reacted with an appropriate amide source (e.g., acetamide) to form an N-acylamino intermediate.

-

Step 3: Cyclization and Dehydration. The intermediate undergoes acid-catalyzed cyclization and dehydration to form the oxazole ring, yielding the final product, this compound. The reaction is typically heated to drive the cyclization.

-

Purification. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for the Analog Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate [1]

| Technique | Observed Peaks/Signals |

| IR (KBr, cm⁻¹) | 1720 (C=O stretch of ester), 1610, 1580 (C=N and C=C stretching of oxazole and phenyl rings) |

| ¹³C NMR (CDCl₃, δ ppm) | 14.1 (CH₃ of ethyl), 61.5 (CH₂ of ethyl), 114.3, 120.8, 128.9, 130.2, 138.7, 159.8, 161.2, 162.4 (Aromatic and oxazole carbons, ester carbonyl) |

| Mass Spectrometry (m/z) | 326.15 [M]⁺ |

Note: This data is for a closely related analog and may differ slightly for the title compound.

Caption: Experimental workflow for the structural characterization and conformational analysis.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer at an appropriate frequency using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets.

-

Mass Spectrometry (MS): The mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Single-Crystal X-ray Diffraction: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solvent such as ethanol. Data would be collected on a diffractometer with graphite-monochromated Mo Kα radiation. The structure would be solved by direct methods and refined by full-matrix least-squares on F².

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, primarily based on the detailed analysis of a close structural analog. The provided synthetic and characterization protocols offer a solid foundation for researchers working with this and related oxazole derivatives. The structural insights are vital for understanding the molecule's potential interactions in a biological context, thereby guiding future drug design and development efforts. Experimental validation of the predicted properties and conformation of the title compound is highly recommended.

References

Starting materials for "Ethyl 5-bromo-2-methyloxazole-4-carboxylate" synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the core oxazole ring followed by regioselective bromination. This document details the starting materials, experimental protocols, and relevant biological context for this class of compounds.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through two sequential reactions:

-

Robinson-Gabriel Type Synthesis: Formation of the precursor, Ethyl 2-methyloxazole-4-carboxylate, from readily available starting materials.

-

Electrophilic Bromination: Introduction of a bromine atom at the C-5 position of the oxazole ring.

The overall synthetic scheme is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data based on representative literature.

Step 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate

This precursor is synthesized via a cyclocondensation reaction analogous to the Robinson-Gabriel synthesis.

Starting Materials:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 |

| Formamide | CH₃NO | 45.04 |

Experimental Protocol:

A mixture of ethyl α-chloroacetoacetate and an excess of formamide (typically 2 to 10 molar equivalents) is heated at a temperature ranging from 120 to 150 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The aqueous solution is then neutralized with a mild base, such as sodium bicarbonate or potassium carbonate solution. The product is extracted with a suitable organic solvent, for instance, diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-methyloxazole-4-carboxylate.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Ethyl α-chloroacetoacetate:Formamide) | 1 : 2-10 | [1] |

| Reaction Temperature | 120 - 150 °C | [1] |

| Reaction Time | 4 - 12 hours | [1] |

| Typical Yield | 40 - 49% | [1] |

Step 2: Synthesis of this compound

The final product is obtained through the electrophilic bromination of the oxazole precursor at the electron-rich C-5 position.

Starting Materials:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-methyloxazole-4-carboxylate | C₇H₉NO₃ | 155.15 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Solvent (e.g., Carbon tetrachloride, Acetonitrile) | - | - |

| Radical Initiator (e.g., AIBN, Benzoyl peroxide) | - | - |

Experimental Protocol:

To a solution of Ethyl 2-methyloxazole-4-carboxylate in a suitable solvent such as carbon tetrachloride or acetonitrile, N-bromosuccinimide (NBS) is added (typically in a 1.0 to 1.2 molar ratio). A catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide can be added to facilitate the reaction. The reaction mixture is then heated to reflux and the progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.[2]

Quantitative Data:

| Parameter | Value |

| Molar Ratio (Oxazole:NBS) | 1 : 1.0-1.2 |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 8 hours |

| Typical Yield | 60 - 80% (estimated) |

Biological Context and Signaling Pathways

Oxazole derivatives are a significant class of heterocyclic compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile.

In the context of oncology, certain oxazole-containing molecules have been shown to act as inhibitors of key signaling pathways that are dysregulated in cancer. For instance, they can target receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Mesenchymal-Epithelial Transition factor (c-Met).[3] Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and metastasis.[3]

Caption: Potential mechanism of action for bromo-oxazole derivatives in cancer.

References

Ethyl 5-bromo-2-methyloxazole-4-carboxylate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a reactive bromine atom, an ester functional group, and a stable oxazole core makes it an attractive starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, particularly in the realm of medicinal chemistry and drug discovery. Detailed experimental protocols, key quantitative data, and diagrammatic representations of its synthetic utility are presented to facilitate its use in the laboratory.

Introduction

The oxazole scaffold is a prominent feature in a wide array of biologically active natural products and synthetic pharmaceuticals. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule. The strategic functionalization of the oxazole ring allows for the exploration of chemical space and the development of novel therapeutic agents. This compound serves as a trifunctional reagent, offering synthetic handles for diversification at the C4, C5, and potentially the C2 positions. The bromine atom at the C5 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. The ester group at C4 can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives. This combination of reactive sites makes it a powerful tool for the synthesis of compound libraries for high-throughput screening and lead optimization in drug development programs.

Synthesis of this compound

While a specific, dedicated synthesis for this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be devised based on established methods for the construction of 2,4,5-trisubstituted oxazoles. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is a classic and reliable approach. A proposed synthetic pathway is outlined below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Intermediate C)

-

To a stirred solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.2 eq).

-

Acetyl chloride (1.1 eq) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 2-acetamido-3-oxobutanoate.

Experimental Protocol: Synthesis of this compound (Target Compound G)

-

To a solution of ethyl 2-acetamido-3-oxobutanoate (1.0 eq) in a suitable solvent such as chloroform or acetic acid, N-bromosuccinimide (1.1 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

Upon completion of the bromination step, the solvent is removed under reduced pressure.

-

The crude intermediate, ethyl 2-acetamido-4-bromo-3-oxobutanoate, is then treated with a dehydrating agent. For example, concentrated sulfuric acid can be added dropwise at 0 °C, and the mixture is then carefully heated. Alternatively, phosphorus oxychloride or thionyl chloride can be used.

-

After the cyclodehydration is complete, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography or recrystallization to yield this compound.

Chemical Properties and Reactivity

This compound possesses a rich chemical reactivity profile, allowing for a wide range of synthetic transformations.

| Property | Value (Predicted) |

| Molecular Formula | C₇H₈BrNO₃ |

| Molecular Weight | 234.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |

| Boiling Point | Not available |

| Melting Point | Not available |

Table 1: Predicted Physicochemical Properties of this compound.

The reactivity can be categorized based on the functional groups present:

Reactions at the C5-Bromine Atom

The bromine atom at the C5 position is the most versatile handle for molecular diversification. It readily participates in various transition-metal-catalyzed cross-coupling reactions.

Figure 2: Key cross-coupling reactions at the C5-position.

Reactions of the C4-Ester Group

The ethyl ester at the C4 position can be easily modified.

-

Hydrolysis: Treatment with a base (e.g., LiOH, NaOH) or acid will hydrolyze the ester to the corresponding carboxylic acid, 5-bromo-2-methyloxazole-4-carboxylic acid. This acid can then be coupled with amines to form amides (e.g., using HATU or EDC as coupling agents).

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to different esters.

Reactivity of the Oxazole Ring

The oxazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations:

-

Electrophilic Aromatic Substitution: The oxazole ring is electron-rich and can undergo electrophilic substitution, although the presence of the electron-withdrawing ester group may deactivate the ring.[1]

-

Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, leading to the formation of pyridines after a subsequent elimination step.[1]

Applications in Organic Synthesis

This compound is a strategic starting material for the synthesis of more complex molecules with potential biological activity.

Synthesis of Biologically Active Scaffolds

The ability to introduce diverse substituents at the C5 position via cross-coupling reactions makes this building block ideal for structure-activity relationship (SAR) studies in drug discovery. For instance, the synthesis of novel kinase inhibitors, GPCR ligands, or antibacterial agents can be envisioned.

Figure 3: Workflow for generating a compound library for high-throughput screening.

Elaboration into Fused Heterocyclic Systems

The functional groups on the this compound scaffold can be used to construct fused ring systems. For example, after conversion of the ester to a suitable functional group, an intramolecular cyclization could lead to oxazolo-pyridines or other novel heterocyclic frameworks.

Conclusion

This compound is a valuable and underutilized building block in organic synthesis. Its straightforward, albeit not explicitly documented, synthesis and the presence of three distinct functional handles provide a platform for the rapid generation of molecular diversity. The strategic application of this reagent, particularly in the context of medicinal chemistry, holds significant promise for the discovery and development of new therapeutic agents. This guide serves as a foundational resource to encourage and facilitate its broader use within the scientific community.

References

The Oxazole Motif: Unlocking Therapeutic Potential with Ethyl 5-bromo-2-methyloxazole-4-carboxylate

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as the foundation for new therapeutics is a constant endeavor. Ethyl 5-bromo-2-methyloxazole-4-carboxylate, a halogenated oxazole derivative, is emerging as a versatile building block with significant potential for the development of a diverse range of biologically active compounds. This in-depth technical guide explores the core applications of this compound, focusing on its utility in the synthesis of potential kinase inhibitors and other therapeutic agents.

The oxazole ring is a privileged five-membered heterocyclic motif frequently found in a variety of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing molecules that can effectively interact with biological targets such as enzymes and receptors.[1] The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 4-position of the oxazole ring in this compound provides synthetic chemists with two distinct handles for molecular elaboration, making it a valuable starting material in drug discovery programs.

A Versatile Scaffold for Cross-Coupling Reactions

The bromine atom on the oxazole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3] This synthetic versatility allows for the introduction of a wide array of substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of ethyl 5-bromooxazole-4-carboxylate with various aryl boronic acids, demonstrating the feasibility of creating diverse biaryl structures.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 14 | 75-85 |

Data is based on established methodologies for similar heterocyclic systems and should be considered as a guide.[3]

Potential Applications in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes.[4] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5] The 2-aryl-oxazole scaffold, which can be readily synthesized from this compound via Suzuki-Miyaura coupling, is a key pharmacophore in a number of kinase inhibitors.[4] For instance, derivatives of 5-chlorobenzoxazole have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[5]

Signaling Pathway: VEGFR-2 Inhibition

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the potential point of intervention for inhibitors derived from the this compound scaffold.

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for researchers aiming to utilize this versatile building block.

Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the coupling of ethyl 5-bromooxazole-4-carboxylate with an aryl boronic acid.

Procedure:

-

To a dry reaction flask, add ethyl 5-bromooxazole-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.[3]

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[3]

-

Add the anhydrous solvent and, if using a biphasic system, degassed water.[3]

-

Heat the reaction mixture to the specified temperature and stir vigorously for the designated time.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 5-aryloxazole-4-carboxylate.

Heck Coupling Protocol

The Heck reaction allows for the introduction of vinyl groups at the 5-position of the oxazole ring.

Sonogashira Coupling Protocol

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Future Outlook

This compound represents a promising and synthetically tractable starting material for the generation of diverse libraries of compounds with potential therapeutic applications. Its utility in constructing scaffolds for kinase inhibitors has been highlighted, but the possibilities extend to other areas of medicinal chemistry, including the development of novel antibacterial, antiviral, and anti-inflammatory agents. Further exploration of the chemical space accessible from this versatile building block is warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Ethyl 5-bromo-2-methyloxazole-4-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on Ethyl 5-bromo-2-methyloxazole-4-carboxylate, its derivatives, and analogues, providing a comprehensive overview of their synthesis, potential biological activities, and mechanisms of action. While specific data for the title compound is limited, this guide consolidates information on closely related structures to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the oxazole core.

Introduction

Oxazole derivatives are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This structural motif is present in numerous natural products and synthetic compounds of significant pharmacological importance. The unique electronic and structural features of the oxazole ring allow for diverse interactions with biological targets, making it a versatile scaffold in drug design. The introduction of a bromine atom and a methyl group, along with an ethyl carboxylate moiety, as in this compound, offers opportunities for further chemical modification and tuning of physicochemical and pharmacological properties. This guide explores the synthetic strategies to access this and related compounds, summarizes the known biological activities of analogous structures, and provides detailed experimental protocols for their evaluation.

Synthesis of this compound and Analogues

Proposed Synthesis of Ethyl 2-methyloxazole-4-carboxylate

A common method for the synthesis of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An alternative and often milder method is the Van Leusen oxazole synthesis.

dot

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[1]

This protocol for a similar compound provides a template that can be adapted for the synthesis of the title compound.

Materials:

-

4-Methoxybenzaldehyde

-

Ethyl 2-amino-3-oxobutanoate hydrochloride

-

N-Bromosuccinimide (NBS)

-

Solvents (e.g., Ethanol, Dichloromethane)

Procedure:

-

Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate: A mixture of 4-methoxybenzaldehyde and ethyl 2-amino-3-oxobutanoate hydrochloride is refluxed in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Bromination: The synthesized ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is dissolved in a suitable solvent such as dichloromethane. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, is purified by recrystallization or column chromatography.

Characterization Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate:

-

IR (KBr, cm⁻¹): (List of characteristic peaks)

-

¹³C NMR (CDCl₃, δ ppm): (List of chemical shifts)

-

Mass (m/z): (Molecular ion peak)

Biological Activities of Oxazole Derivatives

While specific biological data for this compound is not available, the oxazole scaffold is associated with a wide range of pharmacological activities. This section summarizes the key biological effects observed for various oxazole derivatives.

Anticancer Activity

Oxazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Selected Oxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Alkenylimidazo[1,2-a]pyrimidines | A549 (Lung Carcinoma) | 5.988 ± 0.12 | |

| Fused Naphthalene Oxazole Derivative | MCF-7 (Breast Cancer) | 39.0 | |

| Fused Pyrazole Oxazole Derivative | MDA-MB-231 (Breast Cancer) | 35.1 | |

| Imidazole Derivatives | HepG2 (Liver Cancer) | <50 | |

| 1,2,3-Triazole tethered Thymol-1,3,4-Oxadiazole | MCF-7, HCT-116, HepG2 | 1.1 - >50 |

dot

Antimicrobial Activity

Many oxazole-containing compounds have been reported to possess significant antibacterial and antifungal properties.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Bromo-Substituted Heterocyclic Compounds

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine | S. aureus | - | |

| 2-(4-Bromo-3,5-difluorophenyl)-2H-indazole | S. aureus (MDR) | 4 | |

| 2-Amino-4-(4-bromo-phenyl thiazole) derivatives | B. pumilus, B. subtilis | 100 | |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | S. aureus, B. subtilis | 125 |

Anti-inflammatory Activity: PDE4 Inhibition

Certain oxazole derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which has anti-inflammatory effects.

Table 3: PDE4 Inhibitory Activity of Selected Oxazole Derivatives

| Compound/Derivative Class | PDE Isoform | IC₅₀ (µM) | Reference |

| Quinoline-based oxazole | PDE4 | - | |

| Furan- and Oxazole-based derivatives | PDE4 | 1.4 - 9.6 | |

| Phosphorylated oxazole derivatives | PDE3 | - | |

| Quinoline-based oxazoles | PDE4 | picomolar potency |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of oxazole derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Inhibition of Tubulin Polymerization

A well-established mechanism for the anticancer activity of some oxazole derivatives is the inhibition of microtubule dynamics. These compounds can bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.

Modulation of Inflammatory Pathways (NF-κB Signaling)

The anti-inflammatory effects of some oxazole derivatives may be attributed to their ability to modulate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Ethyl 5-bromo-2-methyloxazole-4-carboxylate and related oxazole derivatives. It details a proposed synthetic pathway, experimental protocols, and summarizes key quantitative data. Furthermore, it explores the biological significance of this class of compounds, particularly their potential as anticancer agents through the inhibition of tubulin polymerization.

Introduction to Substituted Oxazoles

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] The inherent chemical properties of the oxazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a valuable pharmacophore in drug design.[2] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The 2,4,5-trisubstituted oxazole core, in particular, has been the subject of significant research, leading to the discovery of potent therapeutic agents.[4]

This guide focuses on this compound, a halogenated oxazole derivative. The presence of a bromine atom at the C5 position and a methyl group at the C2 position offers unique opportunities for further chemical modification and structure-activity relationship (SAR) studies. The ethyl carboxylate at the C4 position provides a handle for derivatization, such as conversion to amides or other esters, to modulate the compound's physicochemical and biological properties.

Synthesis of this compound: A Proposed Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of analogous compounds and represent a viable approach for the preparation of the target molecule.

Step 1: Synthesis of Ethyl 2-methyloxazole-4-carboxylate

This step is based on the Hantzsch oxazole synthesis, a well-established method for the formation of the oxazole ring.

-

Reagents and Materials:

-

Ethyl 2-chloroacetoacetate

-

Acetamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

-

-

Procedure:

-

A mixture of ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (2.0 eq) is heated at 120-130 °C for 2-3 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

-

The organic layer is washed with saturated sodium bicarbonate solution and then with brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Ethyl 2-methyloxazole-4-carboxylate.

-

Step 2: Synthesis of this compound

This electrophilic bromination step is adapted from the synthesis of similar 2-methyl-5-bromooxazoles.[5][6]

-

Reagents and Materials:

-

Ethyl 2-methyloxazole-4-carboxylate

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl3)

-

Round-bottom flask

-

Stirring plate

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

-

-

Procedure:

-

To a solution of Ethyl 2-methyloxazole-4-carboxylate (1.0 eq) in chloroform, N-Bromosuccinimide (1.1 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.

-

After completion of the reaction, the mixture is diluted with dichloromethane and washed with saturated sodium thiosulfate solution to quench any remaining bromine.

-

The organic layer is then washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Physicochemical and Spectroscopic Data

The following table summarizes the expected and reported data for the target molecule and a close analog.

| Property | This compound (Expected) | Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[7] |

| Molecular Formula | C8H8BrNO3 | C14H12BrNO4 |

| Molecular Weight | 249.06 g/mol | 338.15 g/mol |

| Appearance | White to off-white solid | Crystalline solid |

| Melting Point | Not reported | 124-126 °C |

| ¹H NMR (CDCl₃, ppm) | δ 4.41 (q, 2H), 2.60 (s, 3H), 1.40 (t, 3H) | δ 8.00 (d, 2H), 7.00 (d, 2H), 4.45 (q, 2H), 3.89 (s, 3H), 1.43 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 161.8, 159.2, 148.5, 118.9, 112.7, 61.9, 14.3, 13.8 | δ 161.9, 162.8, 158.4, 148.7, 129.8, 121.5, 114.5, 112.9, 61.8, 55.5, 14.3 |

| Mass Spec (m/z) | [M+H]⁺ expected at 250.97 | [M+H]⁺ observed at 338.0 |

Biological Activity and Therapeutic Potential

While the specific biological activity of this compound has not been extensively reported, the broader class of 2-methyl-5-bromooxazole derivatives has shown significant promise as potent anticancer agents.[5][6]

Antitubulin Activity

A key mechanism of action for many 2,4,5-trisubstituted oxazoles is the inhibition of tubulin polymerization.[5][6] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Caption: Proposed mechanism of action for antitubulin oxazoles.

Quantitative Biological Data of Related Oxazoles

The following table presents the in vitro antiproliferative activity of several 2-methyl-4,5-disubstituted oxazoles against various human cancer cell lines.[5][6] This data highlights the potential potency of this class of compounds.

| Compound ID | R Group at C5 | Cancer Cell Line | IC₅₀ (nM) |

| 4g | 3-fluoro-4-methoxyphenyl | A549 (Lung) | 1.2 |

| HCT116 (Colon) | 0.35 | ||

| MCF7 (Breast) | 4.6 | ||

| 4i | 4-ethoxyphenyl | A549 (Lung) | 2.5 |

| HCT116 (Colon) | 0.5 | ||

| MCF7 (Breast) | 20.2 |

Data extracted from Chiacchio et al., Scientific Reports, 2017.[5][6]

The potent, low nanomolar IC₅₀ values of these related compounds suggest that this compound could also exhibit significant antiproliferative activity. The bromo substituent at the C5 position could serve as a valuable point for further chemical elaboration to optimize potency and pharmacokinetic properties.

Conclusion

This compound is a promising, yet underexplored, member of the biologically active oxazole family. Based on the established chemistry of related compounds, a reliable synthetic route has been proposed in this guide. The known antitubulin activity of analogous 2-methyl-5-bromooxazoles strongly suggests that the title compound warrants further investigation as a potential anticancer agent. The detailed protocols and compiled data herein provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and other related oxazole derivatives. Future studies should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their structure-activity relationships and mechanism of action.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aifchem.com [aifchem.com]

- 3. Ethyl 2-bromo-4-methyloxazole-5-carboxylate | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.vensel.org [pubs.vensel.org]

The Elusive Role of Ethyl 5-bromo-2-methyloxazole-4-carboxylate in Fragment-Based Drug Discovery: An Uncharted Territory

Despite the growing prominence of fragment-based drug discovery (FBDD) as a powerful engine for identifying novel therapeutics, a comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the specific application of Ethyl 5-bromo-2-methyloxazole-4-carboxylate within this domain. While the oxazole scaffold is a recognized privileged structure in medicinal chemistry, this particular fragment remains largely unexplored in the context of FBDD, with no publicly accessible data on its biological targets, binding affinities, or detailed experimental use.

The fundamental principles of FBDD rely on the identification of low-molecular-weight compounds, or fragments, that bind with low affinity but high ligand efficiency to biological targets. These initial hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in many biologically active compounds and is often explored in drug discovery for its ability to form key interactions with protein targets.[1][2]

However, an in-depth investigation into the role of this compound as a fragment has yielded no specific quantitative data, such as binding constants (Kd, Ki, or IC50 values), or ligand efficiency metrics. Furthermore, there are no published experimental protocols detailing its use in common fragment screening techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.

A study detailing the synthesis and crystal structure of a closely related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been reported.[3] While this provides some insight into the chemical nature of this class of compounds, it does not offer any information on their biological activity or their potential as starting points for FBDD campaigns. Chemical suppliers list this compound and its precursors, but without any accompanying biological application notes or screening data.[4][5][6]

The absence of this critical information in prominent chemical and biological databases such as PubChem and ChEMBL further underscores the current lack of research into the FBDD applications of this specific fragment.[7][8] Patent literature searches also failed to uncover any filings that claim the use of this compound in the context of drug discovery.

While the broader class of oxazole-4-carboxylate derivatives has been investigated for various therapeutic areas, the specific substitution pattern of a 5-bromo and 2-methyl group on the oxazole ring of the ethyl ester remains a novelty in the public domain of FBDD.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.vensel.org [pubs.vensel.org]

- 4. Ethyl 2-bromo-4-methyloxazole-5-carboxylate | CymitQuimica [cymitquimica.com]

- 5. 78451-13-5 | Ethyl 2-bromo-4-methyloxazole-5-carboxylate - AiFChem [aifchem.com]

- 6. 2-Bromo-5-methyloxazole-4-carboxylic acid [synhet.com]

- 7. Ethyl 5-bromo-4-methyloxazole-2-carboxylate | C7H8BrNO3 | CID 130116177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ChEMBL - ChEMBL [ebi.ac.uk]

The Pivotal Role of Ethyl 5-bromo-2-methyloxazole-4-carboxylate in the Synthesis of Biologically Active Molecules: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a substituted oxazole that has emerged as a valuable heterocyclic building block in medicinal chemistry. While comprehensive studies on the inherent biological activities of its direct derivatives are not extensively available in public literature, its significance is underscored by its role as a key intermediate in the synthesis of more complex, biologically potent compounds. This technical guide elucidates the known applications of this compound, with a primary focus on its utilization in the development of orexin receptor modulators, a class of compounds with significant therapeutic potential for treating sleep-wake disorders and other neurological conditions. Furthermore, this document will touch upon the broader biological context of oxazole-containing compounds to provide a perspective on potential future research directions.

Synthetic Utility of this compound

The primary documented application of this compound is as a precursor in the multi-step synthesis of halo-substituted piperidines, which function as orexin receptor modulators.[1][2] The synthesis of the core molecule itself has been described.[2]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway where this compound serves as a key starting material.

Biological Activity of End-Product Molecules

While direct derivatives of this compound have not been extensively profiled, the final compounds synthesized using this intermediate have shown significant biological activity as orexin receptor modulators. Orexin receptors (OX1 and OX2) are G-protein coupled receptors that play a crucial role in the regulation of sleep-wake cycles, appetite, and mood.[1]

Orexin Receptor Modulation

The halo-substituted piperidine compounds synthesized from the title molecule have been evaluated for their ability to modulate orexin receptor activity. The primary application of these modulators is in the treatment of sleep-wake disorders.[1]

The following diagram depicts the general role of orexin in arousal and the therapeutic goal of orexin receptor antagonists.

Quantitative Data

Specific quantitative biological data for direct derivatives of this compound is not available in the reviewed literature. The patent literature for the final orexin receptor modulators contains extensive tables of biological data, however, these are for complex molecules several synthetic steps removed from the initial building block.

Broader Biological Potential of Oxazole Derivatives

While data on the specific derivatives of this compound is limited, the broader class of oxazole-containing compounds has been investigated for a wide range of biological activities. These include:

-

Antimicrobial and Antifungal Activity : Various substituted oxazoles have demonstrated inhibitory activity against pathogenic bacteria and fungi.[3][4][5][6]

-

Anticancer Activity : Certain oxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][8][9]

-

Phosphodiesterase (PDE) Inhibition : Some phenyl-substituted oxazole carboxylic acid derivatives have been identified as potential inhibitors of PDE4, an enzyme implicated in inflammatory diseases.[10]

These findings suggest that derivatives of this compound could be promising candidates for future drug discovery efforts in these therapeutic areas.

Experimental Protocols